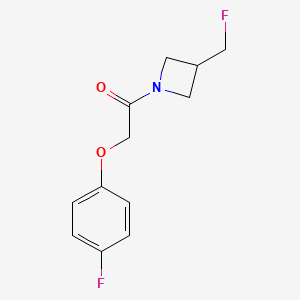

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic organic compound that features a four-membered azetidine ring

Preparation Methods

The synthesis of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone typically involves the formation of the azetidine ring followed by functionalization. The preparation methods often include:

Synthetic Routes: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like thionyl chloride.

Reaction Conditions: The cyclization reactions are usually carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.

Common Reagents and Conditions: Typical reagents include halogenating agents, bases, and acids. Reaction conditions often involve specific temperatures and solvents to optimize yields.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.

Scientific Research Applications

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone can be compared with other azetidine derivatives:

Similar Compounds: Examples include 1-(3-chloromethyl)azetidin-1-yl derivatives and 1-(3-hydroxymethyl)azetidin-1-yl derivatives.

Uniqueness: The presence of fluorine atoms in this compound enhances its stability and reactivity, making it unique compared to other azetidine derivatives.

Biological Activity

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features an azetidine ring, which is known for its role in various biological activities. The presence of fluorinated groups enhances lipophilicity and metabolic stability, potentially improving bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, particularly breast cancer cells. For example, azetidin-2-one derivatives have shown cytotoxic effects in MCF-7 breast cancer cells, suggesting that the incorporation of the azetidine moiety may enhance anticancer properties through mechanisms such as tubulin destabilization and induction of apoptosis .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(3-Fluoromethyl)azetidin-1-yl | MCF-7 | TBD | Tubulin destabilization |

| 9h (related structure) | MCF-7 | 12.5 | Apoptosis induction |

| 10r (related structure) | MDA-MB-231 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of fluorinated azetidine derivatives have been highlighted in various studies. The introduction of fluorine atoms has been shown to enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria. For instance, compounds with a similar phenoxy group exhibited MIC values significantly lower than standard antibiotics such as ciprofloxacin .

Table 2: Antimicrobial Activity Comparison

| Compound | Bacteria Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(3-Fluoromethyl)azetidin-1-yl | E. coli ATCC 10536 | TBD | |

| Related Compound A | S. aureus ATCC 25923 | 28 | |

| Related Compound B | K. pneumoniae ATCC 10031 | ≤1 |

The biological activity of this compound may be attributed to several mechanisms:

- Tubulin Binding : Similar compounds have demonstrated the ability to bind to tubulin, disrupting microtubule dynamics essential for cell division.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Antimicrobial Targeting : The fluorinated structure enhances interactions with bacterial membranes, leading to increased permeability and cell death.

Case Studies

A recent study explored the synthesis and biological evaluation of a series of azetidine derivatives, including those structurally related to this compound. The results indicated promising anticancer activity against MCF-7 and MDA-MB-231 cell lines, with certain derivatives exhibiting IC50 values in the low micromolar range .

Properties

IUPAC Name |

1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-fluorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-5-9-6-15(7-9)12(16)8-17-11-3-1-10(14)2-4-11/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRCKVWTNGBMTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=C(C=C2)F)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.